molecular formula C9H10F2O2 B2766025 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol CAS No. 926237-17-4

1-[4-(Difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B2766025
CAS No.: 926237-17-4
M. Wt: 188.174
InChI Key: RGSDDQLZKOJWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H10F2O2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethanol derivative . The reaction typically occurs under mild conditions, with the aldehyde being reduced to the corresponding alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

    1-[4-(Methoxy)phenyl]ethanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-[4-(Trifluoromethoxy)phenyl]ethanol: Contains a trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.

Uniqueness: 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSDDQLZKOJWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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